2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework fused with a substituted thiophene ring. Its structure includes:
- A hexahydroquinoline core with 7,7-dimethyl groups, enhancing steric stability and influencing conformational flexibility .
- A 4-chlorophenyl group at position 1, which increases electronic withdrawal and may modulate biological activity.
- A cyano group at position 3, offering hydrogen-bonding capabilities and metabolic stability.
Properties
CAS No. |
311316-23-1 |
|---|---|
Molecular Formula |
C26H28ClN3OS |
Molecular Weight |
466.0 g/mol |
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H28ClN3OS/c1-25(2,3)21-11-10-20(32-21)22-17(14-28)24(29)30(16-8-6-15(27)7-9-16)18-12-26(4,5)13-19(31)23(18)22/h6-11,22H,12-13,29H2,1-5H3 |
InChI Key |
VGVGYQXELXJXHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the quinoline core, followed by the introduction of the thiophene ring and other substituents. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve consistent quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify specific functional groups within the compound, leading to new derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of other complex molecules.
Biology: Research has explored its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: The compound’s chemical properties make it suitable for use in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism by which 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-1-(4-chlorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Physicochemical Properties
- Melting Points : While data for the target compound is unavailable, related tetrahydrobenzo[b]thiophenes exhibit melting points of 242–278°C , suggesting thermal stability.
- Hydrogen Bonding: The amino and carbonyl groups in the hexahydroquinoline core likely form intermolecular hydrogen bonds, as observed in similar systems .
Crystallographic Insights
- Structural Analysis: SHELX software is widely used for refining crystal structures of similar compounds (e.g., hexahydroquinolines and chromenes ). Disorder in the hexahydroquinoline core has been reported in analogs, likely due to conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
